

Technical Guide: 5,6-Diaminonicotinamide – Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: 5,6-Diaminonicotinamide

CAS No.: 159890-49-0

Cat. No.: B065438

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Executive Summary

5,6-Diaminonicotinamide (5,6-diaminopyridine-3-carboxamide) is a critical heterocyclic intermediate employed primarily in the synthesis of pyrido[2,3-b]pyrazines and related pteridine bioisosteres. Its structural motif—an electron-deficient pyridine ring substituted with an ortho-diamine functionality—makes it a versatile scaffold for constructing ATP-competitive kinase inhibitors and DNA-intercalating agents.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthetic protocols, and its pivotal role in heterocycle formation.

Molecular Architecture & Identity

The reactivity of **5,6-diaminonicotinamide** is defined by the electronic disparity between the two amino groups. The nitrogen at position 6 (ortho to the ring nitrogen) is electronically distinct from the nitrogen at position 5 (meta to the ring nitrogen).

Chemical Identifiers[1][2][3][4][5]

Parameter	Detail
IUPAC Name	5,6-diaminopyridine-3-carboxamide
Common Synonyms	2,3-Diamino-5-carbamoylpyridine; 5,6-Diaminonicotinic acid amide
CAS Number	Note: Often synthesized in situ. Precursor (6-amino-5-nitro): 159890-55-8
Molecular Formula	C ₆ H ₈ N ₄ O
Molecular Weight	152.15 g/mol
SMILES	<chem>NC(=O)C1=CN=C(N)C(N)=C1</chem>

Electronic Structure Analysis

- 6-Amino Group: Located

to the pyridine nitrogen. It exhibits amidine-like character due to resonance delocalization into the ring nitrogen, reducing its nucleophilicity compared to a standard aniline.

- 5-Amino Group: Located

to the pyridine nitrogen. It behaves more like a typical aromatic amine and is generally the initial nucleophile in condensation reactions with asymmetrical electrophiles.

- 3-Carboxamide: An electron-withdrawing group (EWG) that decreases the pKa of the ring nitrogen and stabilizes the molecule against oxidative degradation relative to unsubstituted diaminopyridines.

Physicochemical Properties[6][7][8][9]

Understanding the solubility and stability profile is essential for assay development and synthetic optimization.

Property	Value / Observation	Implications for Handling
Appearance	Off-white to tan solid	Darkens upon air oxidation (formation of azo/nitroso impurities).
Solubility (Water)	Sparsingly soluble (< 1 mg/mL)	Requires acidification (HCl) or cosolvents for aqueous reactions.
Solubility (Organic)	Soluble in DMSO, DMF, DMAc	Preferred solvents for nucleophilic substitutions.
Melting Point	> 250 °C (Decomposes)	High lattice energy due to intermolecular H-bonding (amide/amine network).
pKa (Calculated)	~3.5 (Pyridine N), ~6.0 (5-NH ₂)	The molecule is less basic than pyridine due to the amide EWG.

Synthetic Methodology

The most robust route to **5,6-diaminonicotinamide** involves the regioselective nitration of 6-aminonicotinamide followed by reduction. This pathway avoids the use of unstable polyaminated intermediates.

Validated Synthetic Workflow



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Figure 1: Synthetic pathway from commercially available 6-aminonicotinamide. The 6-amino group directs nitration to the ortho (C5) position.

Detailed Protocol: Catalytic Hydrogenation

Source Validation: Adapted from US Patent 2006/0063797 A1 [1].

Reagents:

- 6-Amino-5-nitronicotinamide (1.0 eq)[1]
- 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)
- Methanol/THF (1:1 v/v)
- Hydrogen gas (Balloon or 50 psi)

Procedure:

- Preparation: Suspend 6-amino-5-nitronicotinamide in MeOH/THF. The starting material is poorly soluble and will remain a slurry initially.
- Catalyst Addition: Under an argon blanket, carefully add the Pd/C catalyst. Caution: Pd/C is pyrophoric.
- Hydrogenation: Purge the vessel with H₂. Stir vigorously at room temperature (20–25 °C) for 4–6 hours.
- Monitoring: The reaction is complete when the yellow suspension (nitro compound) turns into a clear or light grey solution (diamine). Monitor by HPLC or TLC (Note: Diamine is very polar).
- Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
- Isolation: Concentrate the filtrate in vacuo. If the product does not crystallize, triturate with diethyl ether or TBME (tert-butyl methyl ether) to induce precipitation.
- Storage: Store under inert gas (Argon/Nitrogen) at -20 °C.

Applications in Drug Discovery: Heterocycle Formation

The primary utility of **5,6-diaminonicotinamide** is its condensation with 1,2-dicarbonyl compounds to form pyrido[2,3-b]pyrazines. This scaffold is bioisosteric with pteridines and quinazolines, common pharmacophores in oncology (e.g., EGFR, CDK inhibitors).

The "Ortho-Diamine" Effect & Regiochemistry

When reacting with asymmetrical

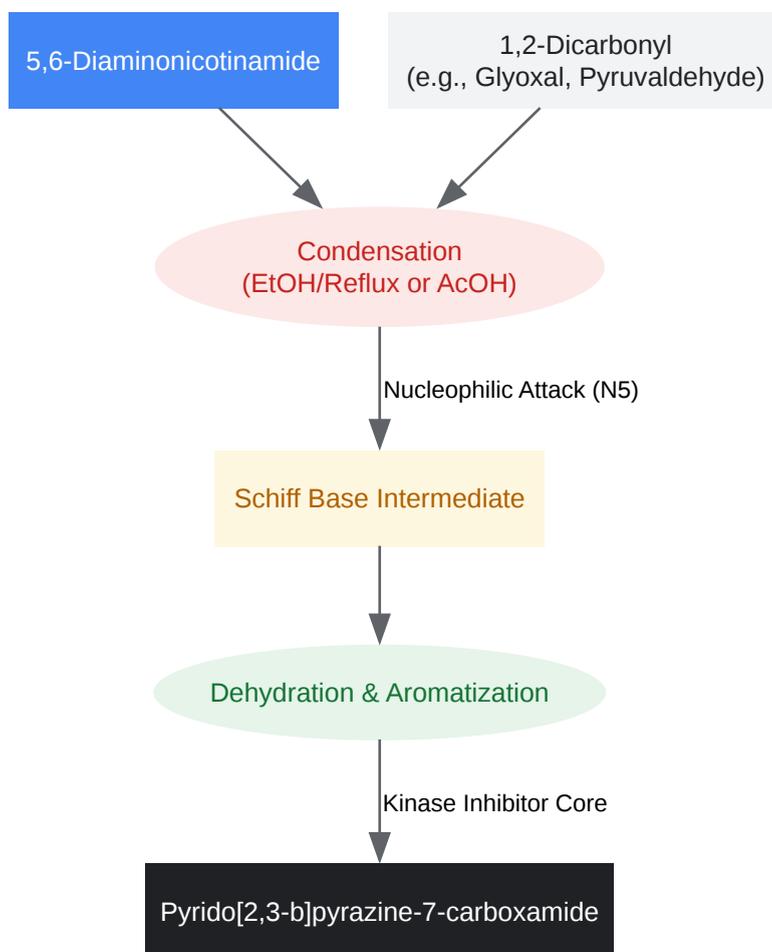
-ketoaldehydes or

-diketones, regioselectivity is governed by the nucleophilicity difference between

and

- Mechanism: The more nucleophilic 5-amino group typically attacks the more electrophilic carbonyl carbon (usually the aldehyde or the less sterically hindered ketone) first.
- Result: This leads to a specific isomer of the pyrido[2,3-b]pyrazine.

Reaction Workflow: Pyrido[2,3-b]pyrazine Synthesis



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Figure 2: Condensation pathway for generating the pyrido[2,3-b]pyrazine scaffold. The reaction is typically driven by heat in protic solvents.

Analytical Characterization

To ensure the integrity of **5,6-diaminonicotinamide** (which can oxidize to azo-dimers), the following analytical standards are recommended.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 μm .
- Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) to protonate amines and improve peak shape.

- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 310 nm (diamine charge transfer band).
- Note: The diamine will elute earlier than the nitro-precursor due to increased polarity.

NMR Signature (DMSO-d₆)

- Protons:
 - ~8.0 ppm (s, 1H, H-2 of pyridine).
 - ~7.4 ppm (s, 1H, H-4 of pyridine).
 - ~7.0–7.5 ppm (br s, 2H, Amide
).
 - ~6.5 ppm (br s, 2H,
).
 - ~5.0 ppm (br s, 2H,
).
- Diagnostic: The disappearance of the downfield amide proton of the nitro-precursor and the appearance of two distinct broad amino signals confirm reduction.

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